2-IODO-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
Overview
Description
2-IODO-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a chemical compound with a molecular formula of C13H8IN3OS It is a heterocyclic compound containing iodine, pyridine, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-IODO-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced by reacting the thiadiazole intermediate with a pyridine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-IODO-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiadiazole and pyridine moieties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve polar aprotic solvents and mild temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used under controlled conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF (dimethylformamide) are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the iodine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the compound, potentially altering its biological activity.
Coupling Reactions: Products include more complex molecules with extended conjugation or additional functional groups.
Scientific Research Applications
2-IODO-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials, such as organic semiconductors and sensors.
Pharmaceuticals: It is studied for its potential therapeutic applications, including its ability to modulate specific biological pathways.
Mechanism of Action
The mechanism of action of 2-IODO-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
2-IODO-N-[5-(3-PYRIDYL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
2-IODO-N-[5-(3-PYRIDYL)-1,3,4-TRIAZOL-2-YL]BENZAMIDE: Similar structure but with a triazole ring instead of a thiadiazole ring.
2-IODO-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]BENZOIC ACID: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness
2-IODO-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to the presence of the thiadiazole ring, which imparts specific electronic and steric properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-iodo-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN4OS/c15-11-6-2-1-5-10(11)12(20)17-14-19-18-13(21-14)9-4-3-7-16-8-9/h1-8H,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTASNFYRVIEHPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CN=CC=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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